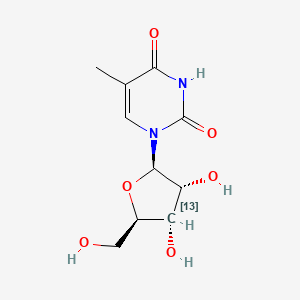![molecular formula C12H16O7 B584026 三-O-乙酰基-D-[1-13C]半乳醛 CAS No. 478518-74-0](/img/structure/B584026.png)
三-O-乙酰基-D-[1-13C]半乳醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-O-acetyl-D-[1-13C]galactal: is a labeled carbohydrate derivative, specifically a galactal, where the carbon at position 1 is replaced with the isotope carbon-13. This compound is used primarily in research settings, particularly in the study of carbohydrate chemistry and metabolic pathways .
科学研究应用
Tri-O-acetyl-D-[1-13C]galactal is used extensively in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and oligosaccharides.
Biology: It is used in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of isotopically labeled compounds for various applications
作用机制
Target of Action
Tri-O-acetyl-D-[1-13C]galactal is primarily used in proteomics research . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms in which it is applied.
Mode of Action
It is known that the compound is a stable isotope form of D-galactal , which is a carbohydrate inhibitor of ricin . .
Biochemical Pathways
As a stable isotope, it has been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that it may be involved in various biochemical pathways depending on the specific drug molecule it is incorporated into.
Pharmacokinetics
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a stable isotope, it is primarily used as a tracer in drug development , which suggests that its effects would largely depend on the specific drug molecule it is incorporated into.
Action Environment
It is known that many human cytokines will produce a response in mouse cell lines, and many mouse proteins will show activity on human cells . This suggests that the action of Tri-O-acetyl-D-[1-13C]galactal may be influenced by the specific biological environment in which it is used.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of Tri-O-acetyl-D-[1-13C]galactal typically involves the acetylation of D-galactalThe reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods: : While specific industrial production methods for Tri-O-acetyl-D-[1-13C]galactal are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of isotopically labeled starting materials is crucial for the production of this compound .
化学反应分析
Types of Reactions: : Tri-O-acetyl-D-[1-13C]galactal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can yield alcohols .
相似化合物的比较
Similar Compounds
Tri-O-acetyl-D-galactal: Similar in structure but without the carbon-13 isotope.
Tri-O-acetyl-D-glucal: Another acetylated carbohydrate derivative used in similar research applications
Uniqueness: : The uniqueness of Tri-O-acetyl-D-[1-13C]galactal lies in its isotopic labeling, which provides a distinct advantage in tracing and studying metabolic pathways. This makes it particularly valuable in research settings where precise tracking of molecular transformations is required .
属性
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-BINFZZBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

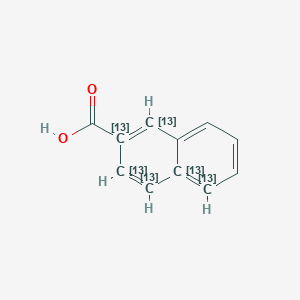
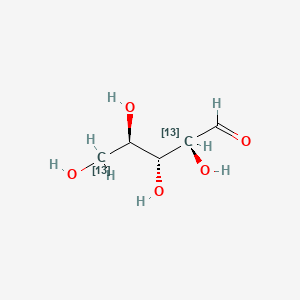

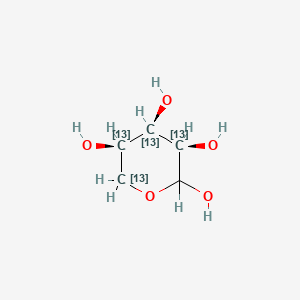
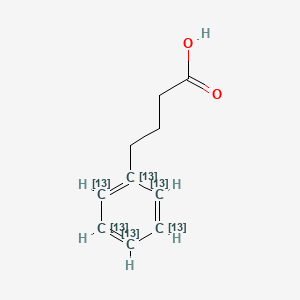
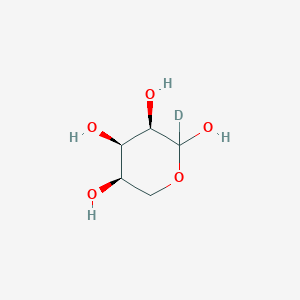
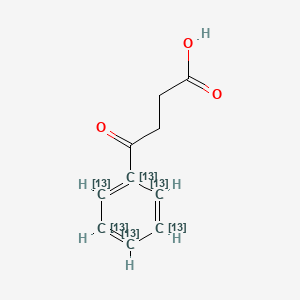
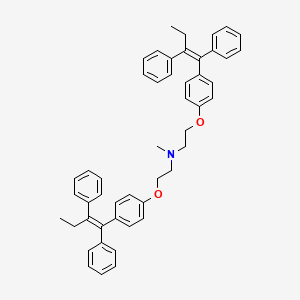
![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)
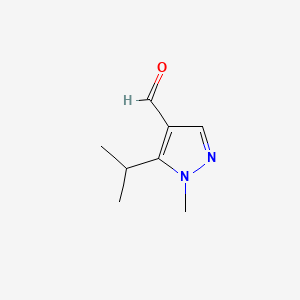
![[2'-13C]ribothymidine](/img/structure/B583963.png)
